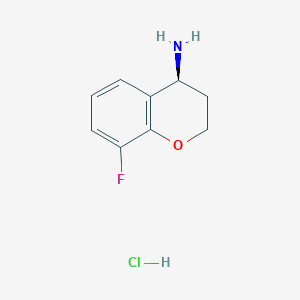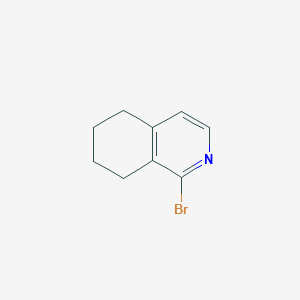![molecular formula C26H32N2O6 B1447792 (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid CAS No. 1793105-28-8](/img/structure/B1447792.png)
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Overview
Description
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is a useful research compound. Its molecular formula is C26H32N2O6 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Persistence and Bioaccumulation of PFCAs One relevant study discusses perfluorinated acids, including PFCAs and perfluorinated sulfonates (PFASs), which are environmentally persistent and have been detected in a variety of wildlife globally. The study highlights concerns about the bioaccumulation potential of PFCAs due to similarities in chemical structure and environmental behavior with perfluorooctane sulfonate (PFOS), a compound classified as persistent and bioaccumulative. This research suggests that PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria, and more research is needed to fully understand the bioaccumulation potential of PFCAs with longer chains (Conder et al., 2008).
Furan Fatty Acids and Health Implications Another study focuses on furan fatty acids, found in plants, algae, and fish, which have reported health benefits such as antioxidant and anti-inflammatory activities. The review also discusses the role of a major metabolite of furan fatty acids, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), in the context of prediabetes and type 2 diabetes, suggesting a complex relationship between CMPF levels and glucose metabolism (Xu et al., 2017).
Mechanism of Action
Target of Action
The primary targets of (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, also known as Fmoc-N-Me-Orn(Boc)-OH, are typically proteins and peptides. This compound is a modified amino acid, and it is often used in the synthesis of peptides .
Mode of Action
The fluorenylmethoxycarbonyl (Fmoc) group in the compound is a protecting group used in solid-phase peptide synthesis . It protects the amino group during the synthesis process. The compound interacts with its targets by forming bonds with other amino acids to create peptides . The tert-butyloxycarbonyl (Boc) group is another protecting group that prevents unwanted side reactions during synthesis .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It participates in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The compound’s Fmoc and Boc groups are removed during the synthesis process, allowing the amino acid to bond with others to form peptides .
Pharmacokinetics
Its bioavailability would depend on the specific context of its use, such as the type of peptide being synthesized and the conditions of the synthesis process .
Result of Action
The result of the compound’s action is the successful synthesis of peptides. By protecting the amino group during synthesis, the compound allows for the controlled formation of peptide bonds . The resulting peptides can have various molecular and cellular effects, depending on their specific structures and functions .
Action Environment
The action, efficacy, and stability of this compound are highly dependent on the environmental conditions of the synthesis process. Factors such as temperature, pH, and the presence of other chemicals can influence the compound’s effectiveness and stability .
properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-14-22(23(29)30)28(4)25(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYJGTKBQHBSDE-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



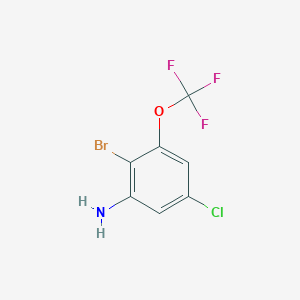
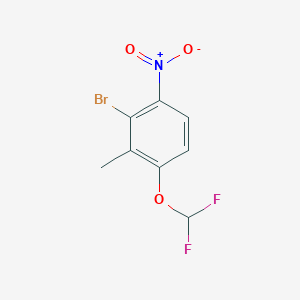


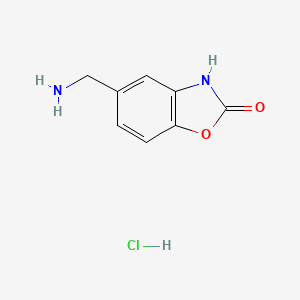
![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)

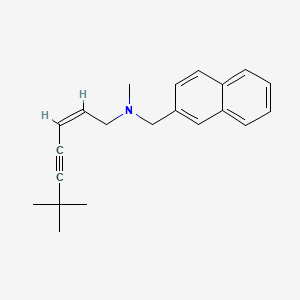
![4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1447724.png)
![3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1447725.png)
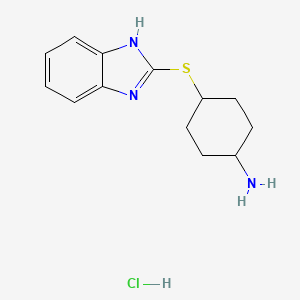
![2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1447727.png)
